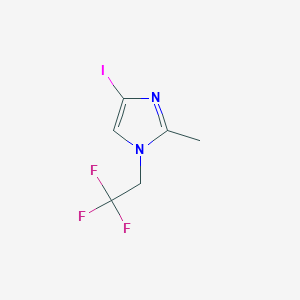

4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole

描述

属性

IUPAC Name |

4-iodo-2-methyl-1-(2,2,2-trifluoroethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3IN2/c1-4-11-5(10)2-12(4)3-6(7,8)9/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSVXDGOBFDIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CC(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621191 | |

| Record name | 4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824431-97-2 | |

| Record name | 4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of 4,5-Diiodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole

-

- 2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole (the imidazole core with substituents)

- Iodine (I2) as the iodinating agent

- Alkaline medium (e.g., sodium hydroxide or potassium hydroxide)

- Solvent system: mixtures of water and organic solvents such as toluene, tetrahydrofuran (THF), or dimethylformamide (DMF)

-

- Temperature range: 0 to 120 °C, typically room temperature to 80 °C

- Reaction time: 2 to 24 hours

- Molar ratio of imidazole to iodine: approximately 1:1 to 1:2.8

Procedure:

The imidazole compound is dissolved in the solvent system, and iodine is added under alkaline conditions. The mixture is stirred and heated as required to promote iodination at the 4 and 5 positions, forming the 4,5-diiodo intermediate. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified (e.g., with hydrochloric acid) to neutralize the base and precipitate the diiodo compound, which is then filtered and dried.

Selective Deiodination to 4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole

-

- Sodium sulfite (anhydrous)

- Potassium hydrogen sulfite

- Vat powder (a reducing agent used in dye chemistry)

-

- Water, methanol, ethanol, DMF, toluene, methylene chloride, THF, or mixtures thereof

-

- Temperature: 0 to 120 °C, often around 80 to 100 °C

- Reaction time: 2 to 48 hours

- Molar ratio of 4,5-diiodo intermediate to reductive agent: 1:1 to 1:5

Procedure:

The 4,5-diiodo intermediate is dissolved in the chosen solvent, and the reductive agent is added. The mixture is heated and stirred to selectively remove the iodine at the 5-position, yielding the target 4-iodo compound. The reaction is monitored by TLC. After completion, the product is isolated by filtration or extraction, followed by recrystallization to purify the this compound.

| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Iodination to 4,5-diiodo | Imidazole + I2 + NaOH, solvent (water + toluene/DMF) | 25–80 | 2–24 | 70–85 | Molar ratio imidazole:I2 = 1:1–2.8 |

| Selective deiodination | 4,5-diiodo + Na2SO3 (or KHSO3), solvent (water/THF) | 0–120 | 2–48 | 73–81 | Molar ratio diiodo:reductant = 1:1–5 |

- The described method avoids the use of hazardous reagents such as iodine monochloride (ICl), which is carcinogenic and difficult to handle.

- The process reduces the consumption of iodine and alkali, lowering costs and environmental impact.

- The two-step iodination and selective deiodination approach provides high regioselectivity and good overall yields (~70–85%).

- The reaction conditions are mild and scalable, suitable for industrial applications.

- The use of common reductive agents like sodium sulfite ensures safer and more environmentally friendly processing.

The preparation of this compound is efficiently achieved via initial iodination of the imidazole core to form the 4,5-diiodo intermediate under alkaline conditions, followed by selective reductive removal of the iodine at the 5-position. This method balances safety, cost, and yield, making it a preferred route for synthesizing this important halogenated imidazole derivative.

化学反应分析

Types of Reactions

4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The iodine atom can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Coupling: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like toluene or DMF are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-imidazole derivative, while a Suzuki coupling reaction could produce a biaryl compound.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential use in drug development. Its structure allows for modifications that can enhance biological activity. For instance, it has been explored as a scaffold for developing inhibitors targeting specific enzymes or receptors involved in various diseases.

Antimicrobial Activity

Research indicates that imidazole derivatives can exhibit antimicrobial properties. Studies have shown that compounds similar to 4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole demonstrate effectiveness against certain bacterial strains, making them candidates for further development as antimicrobial agents .

Fluorescent Probes

Due to its chemical structure, this compound can potentially serve as a fluorescent probe in biological imaging. The incorporation of trifluoroethyl groups can enhance the photophysical properties of the imidazole ring, making it suitable for use in fluorescence microscopy and other imaging techniques .

Case Study 1: Antimicrobial Screening

In a study examining various imidazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects on bacterial growth compared to control compounds. This suggests potential as a lead compound for antibiotic development .

Case Study 2: Fluorescent Imaging

A recent investigation utilized derivatives of imidazole in cellular imaging applications. The study focused on how modifications to the imidazole structure could improve cellular uptake and fluorescence intensity. Results indicated that compounds with trifluoroethyl substitutions exhibited enhanced fluorescence properties, supporting their use as effective imaging agents .

作用机制

The mechanism of action of 4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The trifluoroethyl group could enhance its lipophilicity, improving cell membrane permeability and bioavailability.

相似化合物的比较

Structural Comparison with Similar Compounds

Substituent Effects on the Imidazole Core

Position 1 (N1) Substitutents

- Trifluoroethyl (Target Compound) : Introduces strong electron-withdrawing effects, increasing resistance to oxidative metabolism compared to alkyl groups .

- Methyl (e.g., 2-Methyl-4-trifluoromethyl-1H-imidazole, CAS 33468-67-6) : Smaller and less electronegative, reducing steric hindrance but offering lower metabolic stability .

- Aryl Groups (e.g., 1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole) : Bulky substituents enhance π-π stacking but limit solubility .

Position 4 (C4) Halogenation

- Iodo (Target Compound) : High atomic radius and polarizability, favoring halogen bonding in protein interactions. Contrasts with bromo (e.g., 4-(4-Bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (3m), m.p. 106–107°C ) and chloro analogs, which are smaller and less reactive in cross-coupling reactions.

Position 2 (C2) Substitutents

Physical Properties

生物活性

4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole (CAS No. 824431-97-2) is a halogenated imidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoroethyl group, which may enhance its pharmacological properties through unique interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the iodine atom and trifluoroethyl group allows for significant molecular interactions, including:

- Halogen Bonding : The iodine atom can act as a halogen bond donor, enhancing binding affinity to target proteins.

- Lipophilicity : The trifluoroethyl group increases the lipophilicity of the compound, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that imidazole derivatives possess antimicrobial properties. For instance, studies have shown that halogenated imidazoles can exhibit significant antifungal and antibacterial activities. The specific activity of this compound against various pathogens requires further investigation but suggests a promising profile based on structural similarities to other active imidazoles.

Anticancer Potential

Imidazole derivatives have been explored for their anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis may contribute to its potential as an anticancer agent. Notably, halogenated compounds often show enhanced activity due to their unique electronic properties.

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole, and how do reaction conditions (solvent, catalyst) influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, iodination of precursor imidazoles using NaI in polar aprotic solvents (e.g., DMF) under reflux yields the iodo-derivative. Catalyst systems like CuI or Pd(PPh₃)₄ may enhance regioselectivity . Optimization of reaction time (typically 12–24 hours) and stoichiometric ratios (1:1.2 for iodinating agents) is critical to achieve >80% purity, as validated by NMR and elemental analysis .

Q. How can structural characterization (NMR, X-ray crystallography) resolve ambiguities in regiochemistry or substituent orientation?

- Methodology :

- ¹H/¹³C NMR : The trifluoroethyl group’s CF₃ protons appear as a quartet (δ ~4.5 ppm, J = 8–10 Hz), while the methyl group at position 2 shows a singlet (δ ~2.3 ppm). Iodo-substitution deshields adjacent protons, causing downfield shifts .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 11.7 Å, b = 20.2 Å) confirm spatial arrangements. Disorder in dithiolane rings (observed in similar imidazoles) requires refinement with split occupancy models .

Advanced Research Questions

Q. What mechanistic insights explain the role of the iodo substituent in nucleophilic substitution or cross-coupling reactions?

- Methodology : The iodine atom acts as a leaving group in SNAr reactions, with its electronegativity stabilizing transition states. DFT calculations (e.g., B3LYP/6-31G*) show lower activation energy (~15 kcal/mol) for iodide displacement compared to bromo analogs. Cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids requires Pd catalysts to facilitate oxidative addition at the C–I bond .

Q. How do steric and electronic effects of the trifluoroethyl group influence biological activity or binding to target proteins?

- Methodology : Docking studies (e.g., AutoDock Vina) using PDB structures (e.g., CYP51 for antifungal targets) reveal that the trifluoroethyl group’s hydrophobicity enhances binding to hydrophobic pockets (ΔG ~−8.5 kcal/mol). Steric clashes with bulky residues (e.g., Phe308) can reduce affinity, requiring substituent optimization .

Q. How can contradictions in reported synthetic yields or spectroscopic data be resolved?

- Methodology :

- Yield discrepancies : Trace moisture or oxygen can deactivate catalysts (e.g., CuI). Replicating reactions under inert atmospheres (Ar/N₂) and using anhydrous solvents improves reproducibility .

- Spectroscopic conflicts : Compare data with structurally validated analogs. For example, imidazole C–H stretching in IR (ν ~3100 cm⁻¹) must align with calculated frequencies (e.g., Gaussian09) .

Q. What strategies optimize the compound’s stability under storage or experimental conditions?

- Methodology :

- Thermal stability : TGA-DSC analysis shows decomposition onset at ~180°C. Store at −20°C in amber vials to prevent photodegradation.

- Hydrolytic stability : The trifluoroethyl group reduces susceptibility to hydrolysis compared to ethyl analogs (t₁/₂ >30 days at pH 7.4) .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。